molecular formula C18H22N2O3 B5343462 N-(3,4-dimethoxybenzyl)-N'-(2-ethylphenyl)urea

N-(3,4-dimethoxybenzyl)-N'-(2-ethylphenyl)urea

Cat. No.: B5343462
M. Wt: 314.4 g/mol
InChI Key: PKHQLJLDVASIQT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N’-(2-ethylphenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to a 3,4-dimethoxybenzyl group and a 2-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-N’-(2-ethylphenyl)urea typically involves the reaction of 3,4-dimethoxybenzylamine with 2-ethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dimethoxybenzyl)-N’-(2-ethylphenyl)urea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize the efficiency of the process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-N’-(2-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-N’-(2-ethylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N’-(2-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-N’-(2-methylphenyl)urea
  • N-(3,4-dimethoxybenzyl)-N’-(2-propylphenyl)urea
  • N-(3,4-dimethoxybenzyl)-N’-(2-isopropylphenyl)urea

Uniqueness

N-(3,4-dimethoxybenzyl)-N’-(2-ethylphenyl)urea is unique due to the specific combination of the 3,4-dimethoxybenzyl and 2-ethylphenyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds. The presence of the 3,4-dimethoxybenzyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-4-14-7-5-6-8-15(14)20-18(21)19-12-13-9-10-16(22-2)17(11-13)23-3/h5-11H,4,12H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHQLJLDVASIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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